Succinimidyl-Hynic

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinimidyl-Hynic (S-HyNic) is a heterobifunctional linker used for introducing protected hydrazinonicotinimide functional groups into proteins, peptides, surfaces, and other primary amine-containing molecules via its reactive N-hydroxysuccinimide ester terminus . It is an amino-reactive reagent that directly converts amino groups on biomolecules and surfaces to HyNic groups .

Synthesis Analysis

The synthesis of this compound involves the use of two unique heterobifunctional linkers. These linkers incorporate either 6-hydrazinonicotinamide (HyNic), an aromatic hydrazine, or 4-formylbenzamide (4FB), an aromatic aldehyde into biomolecules or surfaces containing amino groups . The process is commonly referred to as ‘modification’. Once modified, functionalized biomolecules are desalted to remove excess linker and to exchange the biomolecules into a conjugation-compatible buffer system .Molecular Structure Analysis

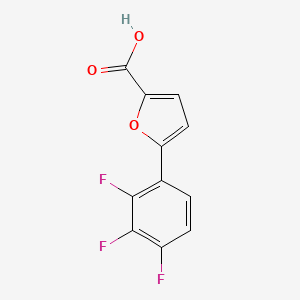

The molecular structure of this compound involves the formation of a stable aromatic bond formed from an aromatic hydrazine and an aromatic aldehyde . The conjugate bond formed is stable to 92°C and pH 2.0-10.0 .Chemical Reactions Analysis

The chemical reaction of this compound involves the addition of a HyNic-modified biomolecule to a 4FB-modified biomolecule or surface, which directly leads to the formation of the conjugate . This conjugation leads to the formation of a bis-aryl hydrazone bond between the two species that is stable even to PCR conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its ability to form a stable covalent bond between an aromatic hydrazine and an aromatic aldehyde . The conjugate bond formed absorbs at 354 nm and has a molar extinction coefficient of 29,000 .Mechanism of Action

properties

CAS RN |

167639-20-5 |

|---|---|

Molecular Formula |

C10H10N4O4HCl |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.